

Indium Triiodide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Indium triiodide*

Cat. No.: B076962

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium triiodide (InI_3) is an inorganic compound of significant interest in various fields of research and development, including materials science, electronics, and organic synthesis.^[1] Its utility as a precursor in the synthesis of indium-based semiconductors and thin-film materials for electronic devices is a key area of its application.^{[1][2]} This technical guide provides an in-depth overview of the chemical formula, structure, properties, synthesis, and characterization of **indium triiodide**, with a focus on providing detailed experimental protocols for its preparation and analysis.

Chemical Formula and Physical Properties

Indium triiodide is represented by the chemical formula InI_3 .^[3] It is a yellow crystalline solid at room temperature and is known to be hygroscopic.^{[3][4]} Key physical and chemical properties of **indium triiodide** are summarized in the table below.

Property	Value	References
Chemical Formula	InI ₃	[3]
Molecular Weight	495.53 g/mol	[3]
Appearance	Yellow crystalline solid	[3]
Melting Point	210 °C	[3]
Density	4.72 g/cm ³	[5]
Solubility	Soluble in water	[3]

Molecular and Crystal Structure

In the solid state, **indium triiodide** exists as a dimer with the molecular formula In₂I₆.^{[5][6]} The structure consists of two indium atoms bridged by two iodine atoms, with each indium atom also bonded to two terminal iodine atoms. This dimeric structure is a key feature of its chemistry.^[6]

```
// Define nodes In1 [label="In", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"]; In2
// [label="In", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2,0!"]; I1_bridge [label="I",
// fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1,1!"]; I2_bridge [label="I", fillcolor="#EA4335",
// fontcolor="#FFFFFF", pos="1,-1!"]; I3_terminal [label="I", fillcolor="#FBBC05",
// fontcolor="#202124", pos="-1,1!"]; I4_terminal [label="I", fillcolor="#FBBC05",
// fontcolor="#202124", pos="-1,-1!"]; I5_terminal [label="I", fillcolor="#FBBC05",
// fontcolor="#202124", pos="3,1!"]; I6_terminal [label="I", fillcolor="#FBBC05",
// fontcolor="#202124", pos="3,-1!"];

// Define edges In1 -> I1_bridge; In1 -> I2_bridge; In1 -> I3_terminal; In1 -> I4_terminal; In2 ->
// I1_bridge; In2 -> I2_bridge; In2 -> I5_terminal; In2 -> I6_terminal; } /**
```

- Caption: Dimeric structure of **Indium Triiodide** (In₂I₆). */

Indium triiodide is known to exist in at least two crystalline polymorphs: a monoclinic form at ambient pressure and a rhombohedral form at high pressure.^{[4][6]}

Monoclinic Polymorph (Ambient Pressure)

The crystal structure of the monoclinic phase of InI_3 was determined by single-crystal X-ray diffraction.[\[6\]](#) The crystallographic data are summarized in the table below.

Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Z	Reference
Monoclinic	P2 ₁ /c	9.837	6.102	12.195	107.69	2	[5]

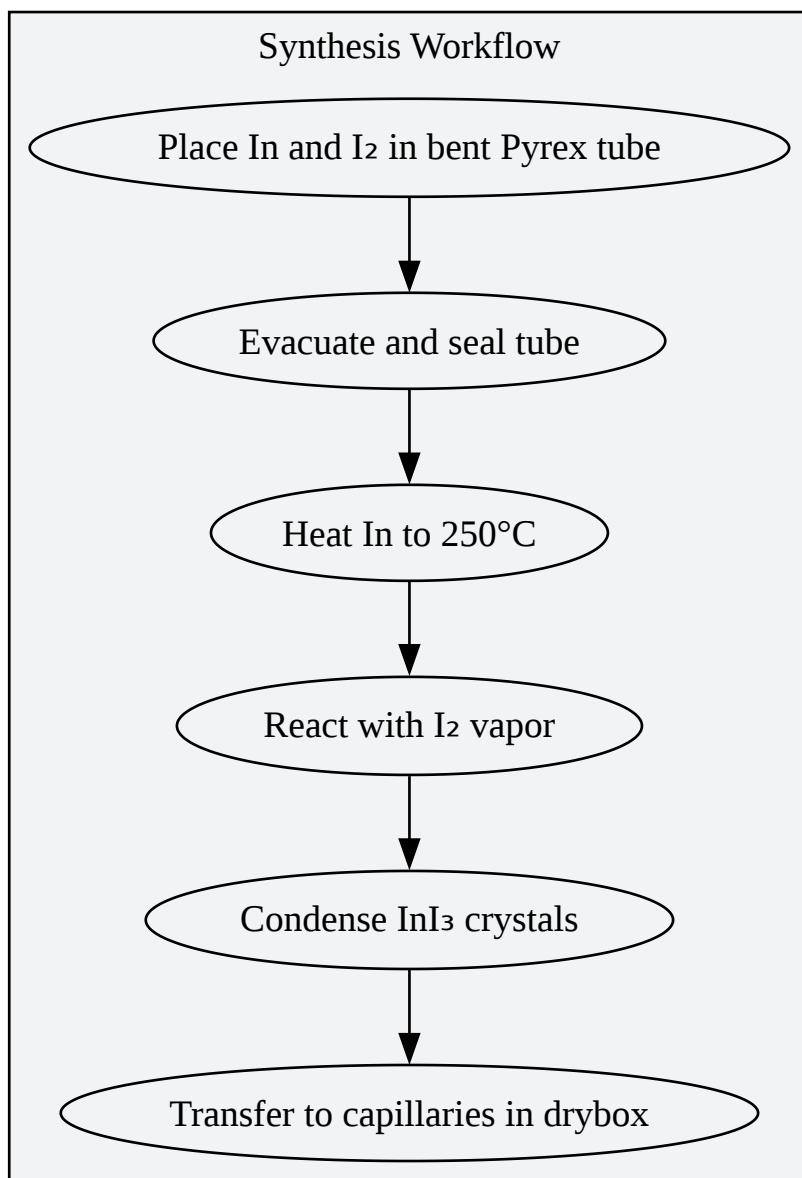
Rhombohedral Polymorph (High Pressure)

A high-pressure polymorph of InI_3 with a rhombohedral crystal structure has been synthesized.[\[4\]](#) Its crystallographic data are as follows:

Crystal System	Space Group	a (Å)	c (Å)	Z	Reference
Rhombohedral	R-3	7.217	20.476	6	[4]

Experimental Protocols

Synthesis of Monoclinic Indium Triiodide


A detailed experimental protocol for the synthesis of the monoclinic phase of **indium triiodide** is provided below, based on the method described by Forrester, Zalkin, and Templeton (1964).[\[6\]](#)

Materials:

- Indium metal (high purity)
- Iodine (reagent grade)
- Pyrex tube
- Heating mantle

Procedure:

- Place indium metal in one end of a bent Pyrex tube and iodine in the other end.
- Evacuate the tube and seal it.
- Heat the end of the tube containing the indium metal to 250 °C using a heating mantle.
- Allow the iodine to remain at room temperature. The iodine will vaporize and react with the heated indium.
- The **indium triiodide** product will condense in a cooler zone of the tube as a ring of yellow crystals.
- In a drybox, transfer small quantities of the crystalline product to silica glass capillary tubes (e.g., 0.6 mm in diameter with 0.015 mm wall thickness) and seal them for analysis.

[Click to download full resolution via product page](#)

- Caption: Workflow for the synthesis of monoclinic InI_3 . */

Synthesis of Rhombohedral Indium Triiodide (High-Pressure)

The synthesis of the high-pressure rhombohedral phase of **indium triiodide** is a more specialized procedure.[4]

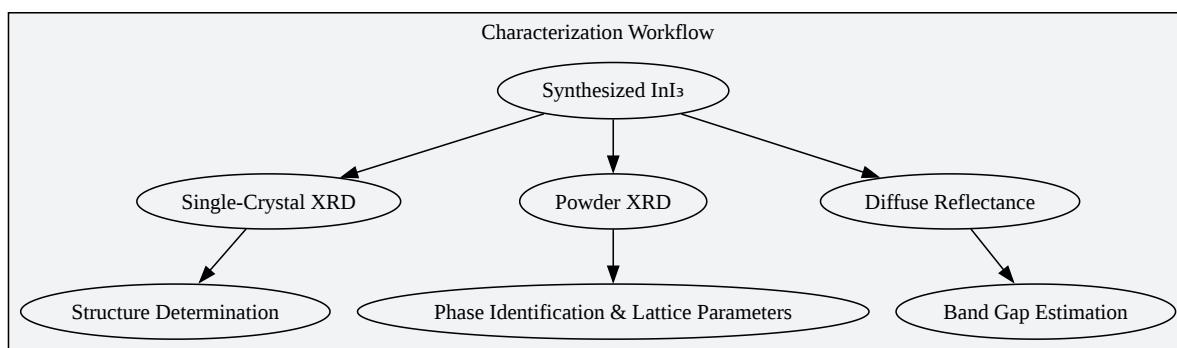
Materials:

- Monoclinic InI_3 powder (starting material)
- Boron nitride crucible
- High-pressure synthesis apparatus (e.g., multi-anvil press)

Procedure:

- Grind the monoclinic InI_3 starting material into a fine powder.
- Load the powder into a boron nitride crucible.
- Place the crucible into the high-pressure apparatus.
- Pressurize the sample to the desired pressure (e.g., several GPa).
- Heat the sample to the target temperature (e.g., several hundred degrees Celsius).
- Maintain the pressure and temperature for a specific duration to allow for the phase transformation.
- Cool the system to room temperature before decompressing.
- The resulting product will be reddish in color. Small single crystals can be selected for single-crystal X-ray diffraction, and the bulk powder can be used for powder X-ray diffraction.

Crystal Structure Determination by X-ray Diffraction


Single-Crystal X-ray Diffraction (for Rhombohedral Phase):[\[4\]](#)

- Select a suitable single crystal (e.g., dimensions of $0.216 \times 0.105 \times 0.084 \text{ mm}^3$).
- Mount the crystal on a nylon loop with paratone oil.
- Use a single-crystal X-ray diffractometer (e.g., XtalLAB Synergy, Dualflex, Hypix) equipped with a low-temperature device, operating at 300 K.
- Collect diffraction data using ω scans with Mo $\text{K}\alpha$ radiation ($\lambda = 0.71073 \text{ \AA}$) from a micro-focus sealed X-ray tube (50 kV, 1 mA).

- Determine the data collection strategy using software such as CrysAlisPro.
- Retrieve and refine cell parameters from the collected reflections.
- Perform data reduction, including corrections for Lorentz polarization and absorption (e.g., numerical absorption correction based on Gaussian integration).
- Solve and refine the crystal structure using appropriate crystallographic software.

Powder X-ray Diffraction (for Rhombohedral Phase):[\[4\]](#)

- Due to the air and moisture sensitivity of InI_3 , perform powder X-ray diffraction measurements inside a nitrogen-filled glove box.
- Use a diffractometer such as a Rigaku Miniflex II with $\text{Cu K}\alpha$ radiation ($\lambda = 1.5406 \text{ \AA}$).
- Collect the diffraction pattern over a suitable 2θ range.
- Perform Rietveld refinement on the powder diffraction data to determine the crystal structure and lattice parameters.

[Click to download full resolution via product page](#)

- Caption: General workflow for the characterization of InI_3 . */

Diffuse Reflectance Spectroscopy

The band gap of **indium triiodide** polymorphs can be estimated from diffuse reflectance measurements.[\[4\]](#)

Procedure:

- Acquire the diffuse reflectance spectrum of the powdered InI_3 sample using a spectrophotometer equipped with an integrating sphere.
- Convert the reflectance data to absorbance using the Kubelka-Munk function.
- Plot the transformed data (e.g., $(F(R)h\nu)^{1/2}$ for an indirect band gap) versus photon energy ($h\nu$).
- Extrapolate the linear portion of the plot to the energy axis to determine the band gap energy.

The estimated band gaps for the monoclinic (AP- InI_3) and rhombohedral (HP- InI_3) phases are 2.71 eV and 2.01 eV, respectively, for indirect transitions.[\[4\]](#)

Applications in Research and Development

Indium triiodide serves as a versatile compound in various research applications:

- Optoelectronic Devices: It is a crucial precursor in the fabrication of thin-film transistors and light-emitting diodes (LEDs).[\[1\]](#)
- Photovoltaic Cells: InI_3 plays a role in the development of solar cells by enhancing light absorption and conversion efficiency.[\[1\]](#)
- Chemical Synthesis: It acts as a catalyst in a variety of organic reactions.[\[1\]](#)
- Semiconductor Manufacturing: The compound is used in the production of indium-based semiconductors for high-speed electronic components.[\[1\]](#)

- Material Science: It is employed in the study and development of new materials and nanostructures.[\[1\]](#)

Conclusion

This technical guide has provided a comprehensive overview of **indium triiodide**, covering its fundamental chemical and structural properties, detailed experimental protocols for its synthesis and characterization, and its key applications. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who are working with or interested in this important inorganic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. CAS 13510-35-5: indium triiodide | CymitQuimica [cymitquimica.com]
- 3. Indium(III) iodide - Wikipedia [en.wikipedia.org]
- 4. arxiv.org [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. datapdf.com [datapdf.com]
- To cite this document: BenchChem. [Indium Triiodide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b076962#indium-triiodide-chemical-formula-and-structure\]](https://www.benchchem.com/product/b076962#indium-triiodide-chemical-formula-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com